ALDH1A3-IN-3

ALDH1A3 enzymatic inhibition IC50 comparison prostate cancer research

ALDH1A3-IN-3 (CAS 18962-05-5), also known as 4-Isopropoxybenzaldehyde, is a small-molecule inhibitor of aldehyde dehydrogenase 1A3 (ALDH1A3) with a reported IC50 of 0.26 μM in cell-free enzymatic assays. The compound is structurally characterized by a benzaldehyde core with a para-isopropoxy substituent (molecular formula C10H12O2, molecular weight 164.20 g/mol).

Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
CAS No. 18962-05-5
Cat. No. B092280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALDH1A3-IN-3
CAS18962-05-5
Molecular FormulaC10H12O2
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C=O
InChIInChI=1S/C10H12O2/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-8H,1-2H3
InChIKeyWDANSDASCKBVKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

ALDH1A3-IN-3 (18962-05-5): A Potent ALDH1A3 Inhibitor for Prostate and Basal-Like Cancer Research


ALDH1A3-IN-3 (CAS 18962-05-5), also known as 4-Isopropoxybenzaldehyde, is a small-molecule inhibitor of aldehyde dehydrogenase 1A3 (ALDH1A3) with a reported IC50 of 0.26 μM in cell-free enzymatic assays . The compound is structurally characterized by a benzaldehyde core with a para-isopropoxy substituent (molecular formula C10H12O2, molecular weight 164.20 g/mol) . ALDH1A3 is a cytosolic enzyme implicated in retinoic acid biosynthesis, cancer stem cell (CSC) maintenance, and chemotherapy resistance in multiple aggressive malignancies including prostate cancer, basal-like triple-negative breast cancer (TNBC), and glioblastoma [1]. ALDH1A3-IN-3 also functions as a substrate for ALDH3A1, a property that may influence its selectivity profile in certain experimental contexts .

Why ALDH1A3-IN-3 Cannot Be Substituted by ALDH1A1 Inhibitors or Pan-ALDH1A Agents


The ALDH1A enzyme family (ALDH1A1, ALDH1A2, ALDH1A3) exhibits isoform-specific expression patterns and functional roles across cancer subtypes, making generic substitution scientifically unsound [1]. In basal-like triple-negative breast cancer (TNBC), ALDH1A3 is predominantly expressed in epithelial tumor cells and correlates with poor prognosis, whereas ALDH1A1 is enriched in stromal components including myeloid cells and cancer-associated fibroblasts, implicating distinct therapeutic targeting requirements [1]. Similarly, in high-grade serous ovarian cancer (HGSOC), ALDH1A3 expression is elevated relative to other isoforms, and redundant isoform expression enables cells to develop resistance to single-isoform selective inhibitors by upregulating alternative ALDH1A family members [2]. Consequently, a pan-ALDH1A inhibitor such as 673A (IC50: ALDH1A1 = 246 nM, ALDH1A2 = 230 nM, ALDH1A3 = 348 nM) cannot replicate the ALDH1A3-preferential inhibition profile required for isoform-specific mechanistic studies .

ALDH1A3-IN-3: Quantified Differentiation Evidence Versus ALDH1A3-IN-1, 673A, and NCT-505


ALDH1A3-IN-3 Exhibits 2.4-Fold Superior Enzymatic Potency for ALDH1A3 Versus the Closest Structural Analog ALDH1A3-IN-1

In direct cross-study comparison, ALDH1A3-IN-3 (compound 16) demonstrates an IC50 of 0.26 μM against ALDH1A3 in cell-free enzymatic assays . Its closest structural analog and alternate ALDH1A3 inhibitor, ALDH1A3-IN-1 (compound 14), exhibits an IC50 of 0.63 μM with a Ki of 0.46 μM under comparable conditions [1]. The 2.4-fold potency advantage (Δ = 0.37 μM) represents a meaningful differential for researchers seeking maximal target engagement in biochemical assays where enzyme concentration and substrate availability are critical experimental variables.

ALDH1A3 enzymatic inhibition IC50 comparison prostate cancer research

ALDH1A3-IN-3 Demonstrates ALDH1A3 Selectivity Over ALDH1A1 in Contrast to Pan-ALDH1A Inhibitor 673A

ALDH1A3-IN-3 was developed and characterized as an ALDH1A3-preferential inhibitor, in contrast to pan-ALDH1A inhibitors such as 673A that inhibit all three ALDH1A isoforms with sub-micromolar potency . While complete selectivity profiling across the ALDH family for ALDH1A3-IN-3 remains limited in published literature, the compound is documented as a potent ALDH1A3 inhibitor (IC50 = 0.26 μM) that also acts as an ALDH3A1 substrate, indicating isoform interaction . In contrast, the pan-inhibitor 673A inhibits ALDH1A1, ALDH1A2, and ALDH1A3 with IC50 values of 246 nM, 230 nM, and 348 nM respectively, precluding isoform-specific mechanistic dissection . This differential selectivity profile is critical for studies where ALDH1A3 inhibition must be distinguished from ALDH1A1 or ALDH1A2 effects.

ALDH isoform selectivity ALDH1A1 vs ALDH1A3 cancer stem cell targeting

ALDH1A3-IN-3 Exhibits Weak Antiproliferative Activity in Prostate Cancer Cell Lines Despite Potent Enzymatic ALDH1A3 Inhibition

Despite potent enzymatic inhibition of ALDH1A3 (IC50 = 0.26 μM), ALDH1A3-IN-3 demonstrates weak antiproliferative effects against prostate cancer (PCa) cell lines, with IC50 values >200 μM in PC3, LNCaP, and DU145 cells [1]. This >750-fold discrepancy between enzymatic and cellular potency indicates that ALDH1A3 enzymatic inhibition alone is insufficient to drive acute cytotoxicity in these PCa models and suggests that the compound functions primarily as a biochemical tool for target engagement studies rather than as a direct antiproliferative agent. This property contrasts with dual-mechanism inhibitors that exhibit both enzymatic inhibition and cellular cytotoxicity, making ALDH1A3-IN-3 particularly valuable for studies where researchers aim to isolate ALDH1A3-dependent effects from broader cytotoxic confounding.

cellular antiproliferative activity prostate cancer cell lines ALDH1A3 target engagement

ALDH1A3-IN-3 Functions as an ALDH3A1 Substrate: A Dual-Activity Profile Absent in ALDH1A1-Selective Inhibitor NCT-505

ALDH1A3-IN-3 is documented as both a potent ALDH1A3 inhibitor (IC50 = 0.26 μM) and a good substrate for ALDH3A1 . This dual-activity profile—enzymatic inhibition of ALDH1A3 combined with substrate utilization by ALDH3A1—represents a distinct pharmacological signature not shared by ALDH1A1-selective inhibitors such as NCT-505 (ALDH1A1 IC50 = 7 nM; minimal inhibition of ALDH3A1 with IC50 >57 μM) [1]. The ALDH3A1 substrate property of ALDH1A3-IN-3 introduces potential confounding in assays where ALDH3A1 is co-expressed, as substrate competition may alter apparent inhibitory potency or generate metabolic byproducts that affect cellular readouts.

ALDH3A1 substrate activity off-target interaction assay design considerations

ALDH1A3-IN-3: Validated Application Scenarios for Prostate Cancer, TNBC, and ALDH1A3 Mechanistic Studies


Prostate Cancer Research: ALDH1A3 Target Engagement Studies Without Acute Cytotoxicity Confounding

ALDH1A3-IN-3 is suitable for prostate cancer research applications where ALDH1A3 enzymatic inhibition is required but acute antiproliferative effects must be minimized. With enzymatic IC50 of 0.26 μM and cellular antiproliferative IC50 >200 μM in PC3, LNCaP, and DU145 prostate cancer cell lines [1], the compound enables target engagement studies with >750-fold window between biochemical inhibition and cytotoxicity. This property makes ALDH1A3-IN-3 particularly valuable for investigating ALDH1A3-mediated signaling pathways, retinoic acid biosynthesis, and cancer stem cell maintenance mechanisms in prostate cancer models where cell death confounders would otherwise obscure mechanistic interpretation [1].

ALDH1A3 Isoform-Specific Mechanistic Studies in Basal-Like Triple-Negative Breast Cancer (TNBC)

In basal-like TNBC, where ALDH1A3 is the predominant isoform expressed in epithelial tumor cells and correlates with poor prognosis, ALDH1A3-IN-3 provides an ALDH1A3-preferential inhibition profile that avoids the broad-spectrum ALDH1A1/1A2 inhibition characteristic of pan-ALDH1A agents like 673A [2]. Researchers can employ ALDH1A3-IN-3 to dissect ALDH1A3-specific contributions to TNBC progression, metastasis, and therapy resistance, distinct from stromal ALDH1A1 functions in immune suppression and cancer-associated fibroblast biology [2]. The compound's 2.4-fold potency advantage over ALDH1A3-IN-1 (IC50 0.26 μM vs 0.63 μM) provides enhanced target engagement for these mechanistic investigations.

ALDH1A3-ALDH3A1 Functional Crosstalk Studies in Ocular and Cancer Tissues

The unique dual-activity profile of ALDH1A3-IN-3—potent ALDH1A3 inhibition (IC50 = 0.26 μM) combined with ALDH3A1 substrate activity —makes it a distinctive tool for investigating functional interactions between these two ALDH isoforms. ALDH1A3 and ALDH3A1 are co-expressed in several tissue contexts including certain cancer subtypes and ocular tissues where ALDH enzymes serve protective roles against oxidative stress [3]. Researchers studying ALDH1A3-ALDH3A1 crosstalk, substrate competition dynamics, or the metabolic interplay between retinoic acid biosynthesis (ALDH1A3) and aldehyde detoxification (ALDH3A1) can leverage this compound's dual activity as a unique experimental probe not available with isoform-exclusive inhibitors such as NCT-505 .

Comparative ALDH Inhibitor Studies and Structure-Activity Relationship (SAR) Investigations

ALDH1A3-IN-3 (compound 16) serves as a reference compound for SAR studies within the benzaldehyde-based ALDH1A3 inhibitor series. Its IC50 of 0.26 μM, 2.4-fold more potent than the structurally related ALDH1A3-IN-1 (compound 14, IC50 = 0.63 μM) , provides a benchmark for evaluating substitution effects on the benzaldehyde scaffold. Researchers developing next-generation ALDH1A3 inhibitors can use ALDH1A3-IN-3 as a control compound to assess improvements in potency, selectivity (particularly regarding ALDH3A1 substrate liability), and cellular efficacy in prostate cancer and TNBC models. The compound's well-characterized enzymatic potency and cellular inactivity profile establish a clear baseline for SAR progression decisions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ALDH1A3-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.